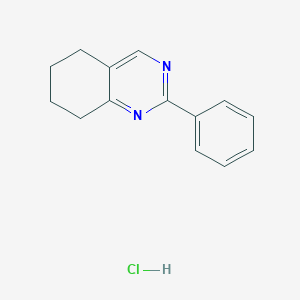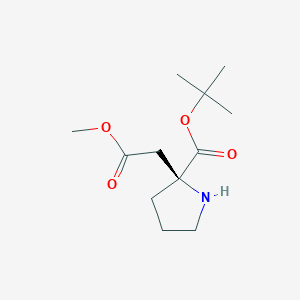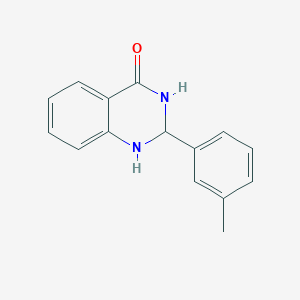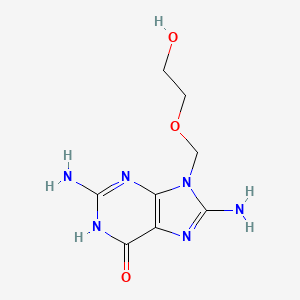
9-((2-Hydroxyethoxy)methyl)-8-aminoguanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-((2-Hydroxyethoxy)methyl)-8-aminoguanine is a synthetic compound that belongs to the class of guanine nucleoside analogues It is structurally related to acyclovir, a well-known antiviral drug
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2-Hydroxyethoxy)methyl)-8-aminoguanine typically involves the alkylation of guanine derivatives. One common method starts with N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide, which undergoes an acid-catalyzed phase transfer catalysis (PTC) process to produce selective alkylation at the 9 position of the guanine ring . Another method involves the hydrolysis of N2-acetyl-9-(2-acetoxyethoxymethyl)guanine with monoethanolamine, followed by neutralization with an acid and filtration .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above. The process involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of phase transfer catalysis and hydrolysis with monoethanolamine are common techniques employed in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
9-((2-Hydroxyethoxy)methyl)-8-aminoguanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the guanine ring.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can yield a variety of functionalized guanine derivatives .
Wissenschaftliche Forschungsanwendungen
9-((2-Hydroxyethoxy)methyl)-8-aminoguanine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other guanine analogues and nucleoside derivatives.
Biology: The compound is studied for its potential antiviral properties, similar to acyclovir.
Medicine: Research is ongoing to explore its use in antiviral therapies and as a potential treatment for various viral infections.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Wirkmechanismus
The mechanism of action of 9-((2-Hydroxyethoxy)methyl)-8-aminoguanine involves its incorporation into viral DNA, leading to the inhibition of viral DNA synthesis. This compound targets viral DNA polymerase, preventing the replication of viral genetic material. The molecular pathways involved include the activation of the compound by viral thymidine kinase, followed by its incorporation into the growing DNA chain, resulting in chain termination .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: A well-known antiviral drug with a similar structure and mechanism of action.
Valaciclovir: The L-valine ester of acyclovir, used to treat herpes infections.
Ganciclovir: Another guanine nucleoside analogue with antiviral properties.
Uniqueness
9-((2-Hydroxyethoxy)methyl)-8-aminoguanine is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and antiviral activity compared to other guanine analogues.
Eigenschaften
CAS-Nummer |
91898-00-9 |
|---|---|
Molekularformel |
C8H12N6O3 |
Molekulargewicht |
240.22 g/mol |
IUPAC-Name |
2,8-diamino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C8H12N6O3/c9-7-12-5-4(6(16)13-7)11-8(10)14(5)3-17-2-1-15/h15H,1-3H2,(H2,10,11)(H3,9,12,13,16) |
InChI-Schlüssel |
IHTYDYPDLDLGCD-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCN1C2=C(C(=O)NC(=N2)N)N=C1N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



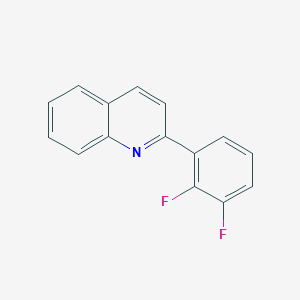

![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B11868256.png)

![5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidin]-5-one hydrochloride](/img/structure/B11868262.png)


![5-Bromo-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B11868276.png)
